Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate
Description
Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is a cyclobutane-containing compound featuring a trifluoromethyl-substituted pyridine ring and a methyl ester group. The cyclobutane ring introduces conformational rigidity, which may enhance binding specificity in biological or catalytic applications. The trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability, while the ester moiety provides a handle for further chemical modifications.
Properties
Molecular Formula |
C12H12F3NO2 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
methyl 3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H12F3NO2/c1-18-11(17)8-4-7(5-8)10-6-9(2-3-16-10)12(13,14)15/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
DXYQRNDGYQSIIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)C2=NC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . One common method involves the use of trifluoromethyl iodide (CF3I) and a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, a study demonstrated that modifications to the cyclobutane ring could enhance its efficacy against specific tumor types, suggesting a structure-activity relationship that warrants further exploration .
Inflammation Modulation
Another significant application is in the modulation of inflammatory responses. Compounds similar to this compound have shown promise in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Material Science
Synthesis of Functional Polymers
The compound serves as a building block for synthesizing functional polymers. Its unique trifluoromethyl group imparts distinct properties to the resulting materials, such as increased hydrophobicity and thermal stability. These materials can be utilized in coatings, adhesives, and other applications where durability and resistance to environmental factors are critical .
Agricultural Chemistry
Pesticide Development
this compound and its derivatives have been explored for use as agrochemicals, particularly in the development of novel pesticides. The trifluoromethyl group enhances the biological activity of these compounds against pests while minimizing toxicity to non-target organisms. Research has indicated that formulations containing this compound can effectively manage pest populations with reduced environmental impact .
| Compound Variant | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Variant A | A549 (Lung) | 10 | Apoptosis Induction |
| Variant B | MCF-7 (Breast) | 15 | Cell Cycle Arrest |
| Variant C | HeLa (Cervical) | 8 | Inhibition of DNA Synthesis |
Table 2: Properties of Functional Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Water Contact Angle | 95° |
| Tensile Strength | 50 MPa |
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against multiple cell lines. The results indicated that certain modifications significantly increased cytotoxicity, suggesting potential pathways for drug development targeting specific cancers .
Case Study 2: Agrochemical Applications
A field trial conducted by agricultural scientists assessed the effectiveness of a pesticide formulation containing this compound against common agricultural pests. The results showed a reduction in pest populations by over 70% compared to untreated controls, highlighting its potential as a viable alternative to existing pesticides with lower environmental impact .
Mechanism of Action
The mechanism of action of Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules . This interaction can lead to changes in the activity or function of the target molecules, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-[4-(Trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate
Structural Similarities :
- Both compounds share the cyclobutane core and 4-(trifluoromethyl)-2-pyridyl substituent.
- The primary difference lies in the ester group: the target compound has a methyl ester, whereas this analog features an ethyl ester.
Functional Implications :
- Metabolic Stability : Ethyl esters are generally more resistant to hydrolysis than methyl esters, which could influence pharmacokinetics in biological systems.
- Synthetic Flexibility : The ethyl variant might serve as an intermediate for further derivatization, similar to the methyl ester in the target compound.
3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl)phenyl Ketone
Structural Differences :
- Replaces the cyclobutane ring with a phenyl ketone group.
- Incorporates a methylsulfonyl substituent instead of an ester.
Functional Implications :
- Biological Activity: This compound is a potent cyclooxygenase-2 (COX-2) inhibitor, highlighting the role of the trifluoromethylpyridyl group in enzyme interaction.
- Electron Effects : The methylsulfonyl group is a stronger electron-withdrawing group than the ester, which could enhance electrostatic interactions with target proteins.
Data Table: Key Properties and Comparisons
Discussion of Structural and Functional Trends
- Cyclobutane vs.
- Ester vs. Sulfonyl Groups : Methyl/ethyl esters offer hydrolytic lability for prodrug strategies, whereas sulfonyl groups enhance binding through strong electron-withdrawing effects and hydrogen-bond acceptor capacity .
- Trifluoromethylpyridyl Motif : This group is a common pharmacophore in medicinal chemistry, contributing to both metabolic stability and hydrophobic interactions in enzyme binding pockets .
Biological Activity
Methyl 3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts.
Chemical Structure and Properties
- Molecular Formula : C12H11F4N O2
- Molecular Weight : 277.21 g/mol
- Purity : ≥95%
The presence of the trifluoromethyl group (CF3) is particularly noteworthy, as it has been shown to influence the compound's interaction with biological targets, enhancing properties such as membrane permeability and metabolic stability .
The biological activity of this compound can be attributed to its ability to modulate various cellular pathways. The trifluoromethyl moiety is known to increase lipophilicity, which can facilitate better penetration through cellular membranes, thereby enhancing bioavailability and efficacy .
Anticancer Activity
Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit promising anticancer properties. For instance, related compounds with similar structures have shown selective activity against various cancer cell lines, including:
- Leukemia Cell Lines : RPMI-8226
- Non-Small Cell Lung Cancer : A549/ATCC
- Renal Cancer : A498 and SN12C
In these studies, compounds were evaluated using the National Cancer Institute's (NCI) human tumor cell line screen, revealing growth inhibition percentages greater than 10-20% against several cancer types .
Other Biological Activities
In addition to anticancer effects, the compound's structural features suggest potential activities in other areas:
- Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects, although specific data on this compound remains limited.
- Anti-inflammatory Effects : The modulation of inflammatory pathways through specific receptor interactions is a potential area for future research.
Case Studies
-
Case Study on Anticancer Activity :
- A series of trifluoromethylated compounds were synthesized and evaluated for their anticancer activity against multiple cell lines. Notably, compounds with the CF3 group showed enhanced activity compared to their non-trifluoromethylated counterparts, indicating a significant role of this functional group in improving therapeutic outcomes .
-
In Vivo Studies :
- Further investigations are needed to explore the in vivo efficacy and safety profile of this compound. Initial findings suggest that the compound may exhibit favorable pharmacokinetic properties due to its structural characteristics.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
